3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-15-7-5-14(6-8-15)24-20(16-11-29-12-17(16)23-24)22-21(25)13-4-9-18(27-2)19(10-13)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJMDQNSWYZVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,4-c]pyrazole core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling with Benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Key Structural and Functional Insights
Analogues with methoxy groups (e.g., compound in ) have shown activity in circadian rhythm modulation, suggesting a possible shared mechanism . Halogenation: Bromine or fluorine substitution (e.g., ) introduces electronegative centers, which may improve binding specificity. For instance, 3,4-difluoro substitution in correlates with CRY2 selectivity. Sulfonamide/Sulfone Groups: The diethylsulfamoyl group in and sulfone in increase hydrophilicity, which could enhance aqueous solubility compared to the target compound’s methoxy-dominated structure.
Synthetic Pathways: Many analogues (e.g., ) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, similar to methods described for thieno[2,3-d]pyrimidines in . The target compound likely follows analogous routes, utilizing benzamide coupling to the thienopyrazole core.
Antimicrobial activity observed in thieno[2,3-d]pyrimidines () hints at broader therapeutic relevance for this scaffold.
Biological Activity
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. Its structural features suggest potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. Specifically, compounds similar to 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide have demonstrated significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial for tumor growth and survival .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes. For instance, studies have shown that pyrazole derivatives can effectively reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in vitro . This suggests a potential therapeutic role in managing inflammatory diseases.
Antimicrobial Activity
Compounds within this chemical class also exhibit antimicrobial properties. Research indicates that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This activity has been attributed to their ability to interact with membrane components and inhibit critical bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide. Modifications in the functional groups attached to the pyrazole ring can significantly enhance its potency against specific targets. For example:
- Methoxy groups : These groups are known to increase lipophilicity and improve cellular uptake.
- Thieno[3,4-c]pyrazole moiety : This core structure has been associated with a broad range of biological activities due to its ability to interact with various biological targets .
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds with similar structures to 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibited IC50 values in the low micromolar range .
- Inflammation Models : In an experimental model of inflammation induced by lipopolysaccharides (LPS), derivatives were shown to significantly reduce inflammatory markers compared to controls. The compound's ability to modulate the NF-kB pathway was highlighted as a key mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
